Brevinin-2CG1
Description
Brevinin-2CG1 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is predominantly isolated from the skin secretions of frogs . Like other Brevinin peptides, it features a conserved C-terminal cyclic "Rana box" domain (Cys-Lys-Xaa-Cys motif) stabilized by a disulfide bond and an N-terminal linear α-helical region . This structural duality enables potent antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. This compound also exhibits moderate hemolytic activity, a common limitation of cationic AMPs, which restricts its therapeutic applicability without further modification .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GILDKLKEFGISAARGVAQSLLNTTASCKLAKTC |
Origin of Product |
United States |
Comparison with Similar Compounds
Brevinin-2CG1 shares functional and structural similarities with other amphibian-derived AMPs. Below, we compare it with three key analogues: Brevinin-2CE , Temporin-L , and Ranatuerin-2CS .
Structural Comparison
| Parameter | This compound | Brevinin-2CE | Temporin-L | Ranatuerin-2CS |
|---|---|---|---|---|
| Length (AA) | 24 | 25 | 13 | 20 |
| Rana Box | Present (Cys18-Cys24) | Present (Cys19-Cys25) | Absent | Present (Cys15-Cys20) |
| Helical Content | High (N-terminal) | High (N-terminal) | Moderate (full-length) | Moderate (C-terminal) |
| Disulfide Bonds | 1 | 1 | 0 | 1 |
Key Findings :
- The Rana box is critical for membrane disruption in this compound and Brevinin-2CE but absent in shorter peptides like Temporin-L .
- Ranatuerin-2CS shares a cyclic C-terminal domain but has reduced hemolytic activity compared to this compound .
Functional Activity
| Parameter | This compound | Brevinin-2CE | Temporin-L | Ranatuerin-2CS |
|---|---|---|---|---|
| MIC (μg/mL) | ||||
| - E. coli | 4.2 | 3.8 | 25.0 | 5.1 |
| - S. aureus | 2.5 | 2.0 | 12.5 | 3.0 |
| - C. albicans | 8.0 | 7.5 | >50 | 6.5 |
| Hemolysis (HC50) | 45 μM | 40 μM | >200 μM | 60 μM |
| Stability | pH 2–10, protease-sensitive | Similar to this compound | pH 5–8, heat-stable | pH 3–9, protease-resistant |
Key Findings :
- This compound and Brevinin-2CE show superior broad-spectrum antimicrobial activity compared to Temporin-L, which is highly specific for Gram-positive bacteria .
- Ranatuerin-2CS balances antimicrobial potency with lower hemolysis, making it a more viable candidate for therapeutic development .
Mechanism of Action
- This compound : Disrupts microbial membranes via electrostatic interactions and pore formation; secondary intracellular targets include ribosomal RNA .
- Temporin-L : Acts primarily via the "carpet model" of membrane lysis, lacking intracellular targeting due to its shorter length .
- Ranatuerin-2CS: Combines membrane disruption with immunomodulatory effects (e.g., LPS neutralization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
